2-Chloro-8-methylquinoline-3-carbonitrile vs. 8-Methylquinoline-3-carbonitrile: Key Physicochemical Property Comparison
The presence of the chlorine atom at C-2 significantly increases lipophilicity compared to the des-chloro analog 8-methylquinoline-3-carbonitrile (CAS 71083-50-6). This differential can impact membrane permeability and target engagement. Calculated logP for 2-chloro-8-methylquinoline-3-carbonitrile is 3.32, whereas the des-chloro parent is predicted to have a substantially lower value .
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | 3.32 (calculated) |
| Comparator Or Baseline | 8-Methylquinoline-3-carbonitrile (Predicted logP < 3.0) |
| Quantified Difference | Increase of >0.3 log units, representing ~2-fold greater lipophilicity. |
| Conditions | In silico prediction using standard computational models (as reported by Fluorochem). |
Why This Matters
Higher lipophilicity may enhance membrane permeability and is a key differentiation point for users prioritizing CNS penetration or cell-based assay activity.
